

# Toddalosin solubility and stability profile

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An In-depth Technical Guide to the Solubility and Stability Profile of Toddalolactone

#### Introduction

This document provides a comprehensive technical overview of the solubility and stability profile of Toddalolactone (CAS 483-90-9), a natural coumarin primarily isolated from plants such as Toddalia asiatica.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways. Please note that the initial query for "Toddalosin" has been interpreted as "Toddalolactone," a well-documented compound.

### **Solubility Profile**

Toddalolactone exhibits varied solubility across different solvents. It is characterized as being easily soluble in methanol, slightly soluble in water, and insoluble in water according to another source.[1][3] Quantitative data from in-house testing by suppliers provides more specific solubility limits.

Table 1: Quantitative Solubility of Toddalolactone

Solvent	Concentration Molar Equivalent		
DMSO	62 mg/mL	201.08 mM	
Ethanol	5 mg/mL	16.21 mM	
Water	Insoluble (<1 mg/mL)	N/A	



Data sourced from a commercially available datasheet; the exact experimental conditions were not specified.[3]

# **Stability Profile**

The stability of Toddalolactone has been assessed in both biological matrices and as a solid powder. These studies are crucial for determining appropriate storage conditions and predicting its shelf-life for research and pharmaceutical applications.

Table 2: Stability of Toddalolactone Under Various Conditions

Matrix/Form	Condition	Duration	Stability Outcome
Mouse Blood	Room Temperature	2 hours	Stable
Mouse Blood	-20°C	30 days	Stable
Mouse Blood	3 Freeze-Thaw Cycles	3 days	Stable
Powder	-20°C	3 years	Stable

Data for mouse blood stability was determined with precision under 13% and accuracy between 86% and 115%. Data for powder stability is based on supplier recommendations.

### **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the protocol used for determining the stability of Toddalolactone in a biological matrix.

## Stability Assessment in Mouse Blood via UPLC-MS/MS

A rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed to quantify Toddalolactone in mouse blood and assess its stability.

- 1. Sample Preparation (Liquid-Liquid Extraction):
- Blood samples (20 μL) were collected from the caudal vein of mice.







Samples were preprocessed using ethyl acetate liquid-liquid extraction to separate
 Toddalolactone and the internal standard (Oxypeucedanin hydrate) from blood components.

#### 2. Chromatographic Conditions:

· System: UPLC

• Column: UPLC BEH C18

- Mobile Phase: A gradient elution using acetonitrile and water containing 0.1% formic acid.
- Internal Standard (IS): Oxypeucedanin hydrate

#### 3. Mass Spectrometry Conditions:

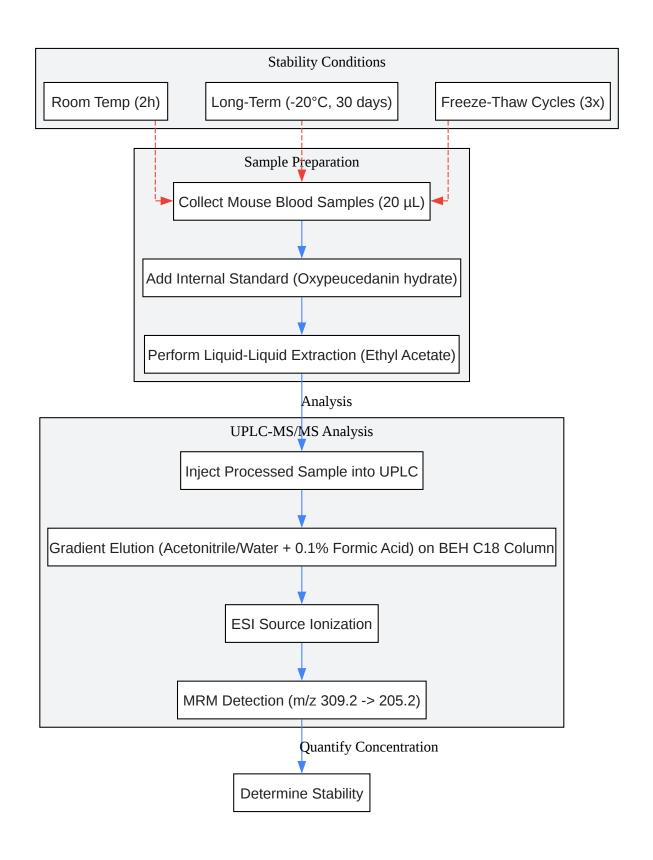
- Ionization Source: Electrospray Ionization (ESI)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- Precursor/Product Ions (Toddalolactone): m/z 309.2 → 205.2
- Precursor/Product Ions (IS): m/z 305.1 → 203.0

#### 4. Stability Evaluation:

- Short-term stability: Quality control (QC) samples were kept at room temperature for 2 hours before analysis.
- Long-term stability: QC samples were stored at -20°C for 30 days.
- Freeze-thaw stability: QC samples underwent three complete freeze-thaw cycles from -20°C to room temperature over three days.

The workflow for this stability analysis is visualized in the diagram below.





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Caption: Experimental workflow for Toddalolactone stability analysis in mouse blood.



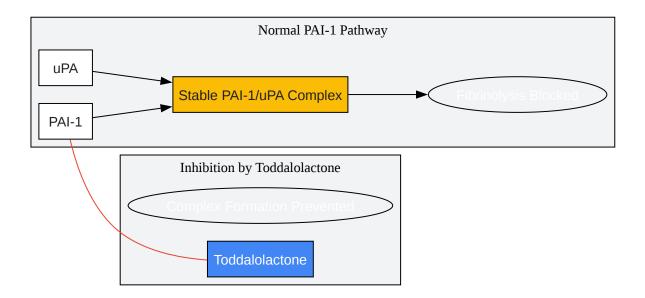
# **Mechanism of Action & Signaling Pathways**

Toddalolactone has demonstrated bioactivity through the modulation of specific signaling pathways, notably in inflammation and fibrinolysis.

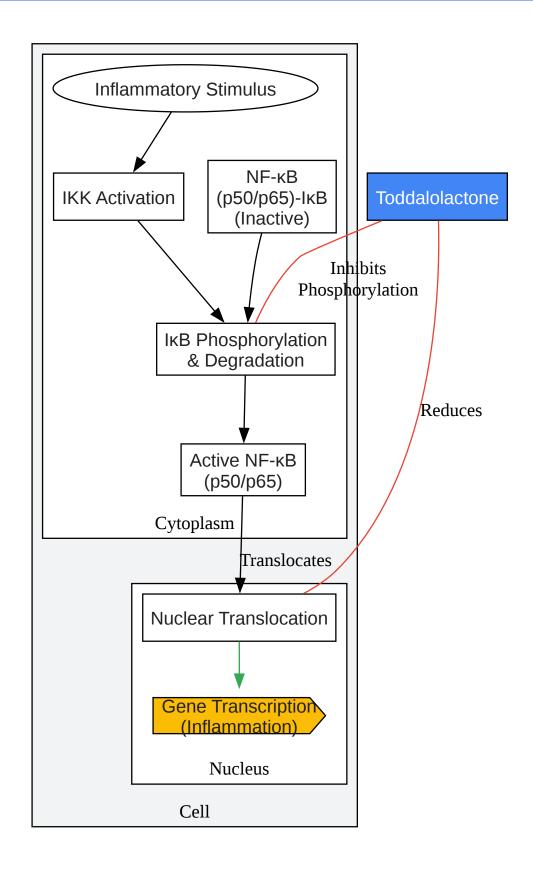
### **Inhibition of PAI-1 Pathway**

Toddalolactone is an inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), a key regulator of the fibrinolysis system. It acts by preventing the stable covalent complex formation between PAI-1 and urokinase-type plasminogen activator (uPA). This interference suggests that Toddalolactone may disrupt the close contact required between the plasminogen activator and the active site of PAI-1.









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